molecular formula C21H19ClN4O3 B2612188 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207044-05-0

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2612188
CAS No.: 1207044-05-0
M. Wt: 410.86
InChI Key: DYDZOQDUKWGTMB-UHFFFAOYSA-N
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Description

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core substituted with a pentyl group and a 1,2,4-oxadiazole ring attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the pentyl group and the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.

Scientific Research Applications

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a quinazoline core with a 1,2,4-oxadiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1207044-05-0

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.86

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28)

InChI Key

DYDZOQDUKWGTMB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O

solubility

not available

Origin of Product

United States

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